3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles This compound is characterized by the presence of a triazole ring fused to a benzothiazole ring, with a chlorobenzylsulfanyl substituent
Preparation Methods
The synthesis of 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired product in excellent yields (>90%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazolobenzothiazole derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which play crucial roles in various biological processes . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring instead of a benzothiazole ring.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a quinoxaline ring fused to the triazole ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10ClN3S2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C15H10ClN3S2/c16-11-5-3-4-10(8-11)9-20-14-17-18-15-19(14)12-6-1-2-7-13(12)21-15/h1-8H,9H2 |
InChI Key |
SDDUHCYWAFDZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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